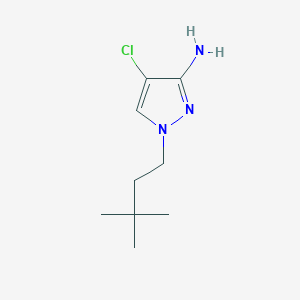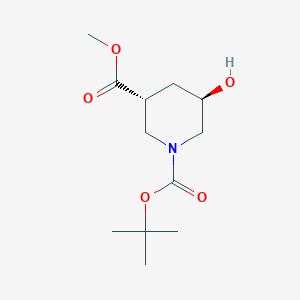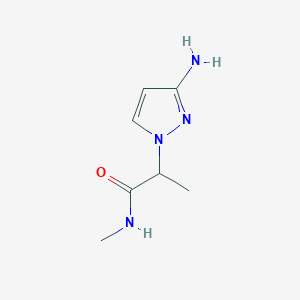
2-(2-Methylpropyl)azetidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2-Methylpropyl)azetidine is a four-membered nitrogen-containing heterocycle. The presence of the nitrogen atom in the ring structure makes azetidines valuable in medicinal chemistry and organic synthesis .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of azetidines can be achieved through various methods. One common approach involves the cyclization of primary amines with in situ generated bis-triflates of 2-substituted-1,3-propanediols . Another method includes the one-pot synthesis from alkyl dihalides and primary amines under microwave irradiation . Additionally, azetidines can be synthesized via the aza Paternò–Büchi reaction, a [2+2] cycloaddition reaction between imines and alkenes .
Industrial Production Methods: Industrial production of azetidines often involves the use of metal catalysts and high-pressure conditions to facilitate the cyclization reactions. The use of microwave irradiation and electrocatalytic methods has also been explored to improve yield and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 2-(2-Methylpropyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert azetidines to amines.
Substitution: Nucleophilic substitution reactions are common, where azetidines react with nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are used.
Substitution: Nucleophiles such as alkyl halides and organometallic reagents are employed.
Major Products:
Oxidation: Produces azetidine oxides.
Reduction: Forms primary or secondary amines.
Substitution: Yields various substituted azetidines depending on the nucleophile used.
Aplicaciones Científicas De Investigación
2-(2-Methylpropyl)azetidine has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and polymerization reactions.
Biology: Investigated for its role in enzyme inhibition and protein modification.
Industry: Utilized in the synthesis of polymers and as a precursor for various industrial chemicals.
Mecanismo De Acción
The mechanism of action of 2-(2-Methylpropyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The ring strain in azetidines facilitates the cleavage of the N–C bond, leading to the formation of reactive intermediates that can interact with biological molecules . This interaction can inhibit enzyme activity or modify protein structures, resulting in various biological effects .
Comparación Con Compuestos Similares
Aziridines: Three-membered nitrogen-containing rings with higher ring strain and reactivity.
Pyrrolidines: Five-membered nitrogen-containing rings with lower ring strain and stability.
Comparison: 2-(2-Methylpropyl)azetidine is unique due to its four-membered ring structure, which balances reactivity and stability. Unlike aziridines, it is easier to handle and less prone to decomposition. Compared to pyrrolidines, it offers higher reactivity, making it suitable for specific synthetic applications .
Propiedades
Fórmula molecular |
C7H15N |
|---|---|
Peso molecular |
113.20 g/mol |
Nombre IUPAC |
2-(2-methylpropyl)azetidine |
InChI |
InChI=1S/C7H15N/c1-6(2)5-7-3-4-8-7/h6-8H,3-5H2,1-2H3 |
Clave InChI |
DIHCBVQNXFTSMN-UHFFFAOYSA-N |
SMILES canónico |
CC(C)CC1CCN1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-(2-Methylbutan-2-yl)-3H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065721.png)
![5-Methyl-1-[(oxolan-3-yl)methyl]-1H-pyrazol-3-amine](/img/structure/B13065725.png)
![Trans-2-[3-(trifluoromethyl)phenyl]cyclopropan-1-amine](/img/structure/B13065734.png)


![5-(Bicyclo[3.1.0]hexan-6-YL)-1,2,4-oxadiazole-3-carboxylic acid](/img/structure/B13065781.png)


![2-(Methylsulfanyl)spiro[3.3]heptane-2-carboxylic acid](/img/structure/B13065796.png)
![1-[(Azetidin-3-yloxy)methyl]cyclopentan-1-ol](/img/structure/B13065805.png)


![4-(2-Methoxyethyl)-4-methyl-1H,4H,5H,6H,7H-imidazo[4,5-c]pyridine](/img/structure/B13065822.png)
